(S)-3-Phosphoglyceric acid-13C3 sodium salt: A Technical Guide for Metabolic Research
(S)-3-Phosphoglyceric acid-13C3 sodium salt: A Technical Guide for Metabolic Research
(S)-3-Phosphoglyceric acid-13C3 sodium salt is a stable isotope-labeled form of a key metabolic intermediate, 3-phosphoglyceric acid (3-PGA). This compound serves as an invaluable tool for researchers in the fields of biochemistry, cell biology, and drug development, primarily as a tracer in ¹³C Metabolic Flux Analysis (¹³C-MFA). Its isotopic enrichment allows for the precise tracking of carbon atoms through central metabolic pathways, providing a quantitative understanding of cellular physiology. This technical guide offers an in-depth overview of its properties, applications, and the experimental protocols for its use.
Core Concepts and Applications
(S)-3-Phosphoglyceric acid is a pivotal molecule in central carbon metabolism, situated at the crossroads of glycolysis and gluconeogenesis. It is also a precursor for the biosynthesis of amino acids, notably serine. By introducing (S)-3-Phosphoglyceric acid-¹³C₃ sodium salt into a biological system, researchers can trace the metabolic fate of the ¹³C-labeled carbon atoms. This enables the quantification of fluxes through these interconnected pathways.
The primary application of this labeled compound is in ¹³C Metabolic Flux Analysis (¹³C-MFA) .[1] ¹³C-MFA is a powerful technique used to determine the rates (fluxes) of intracellular metabolic reactions.[1][2] By analyzing the distribution of ¹³C isotopes in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, a detailed map of cellular metabolic activity can be constructed.[3][4]
Key research applications include:
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Cancer Metabolism: Investigating the metabolic reprogramming in cancer cells, such as the Warburg effect.
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Metabolic Engineering: Optimizing microbial strains for the production of biofuels and other valuable chemicals.
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Drug Discovery and Development: Assessing the mechanism of action of drugs that target metabolic pathways.
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Physiological and Pathophysiological Studies: Understanding the metabolic basis of diseases like diabetes and inherited metabolic disorders.
Physicochemical Properties and Technical Data
(S)-3-Phosphoglyceric acid-¹³C₃ sodium salt is commercially available from several suppliers. The following tables summarize the key quantitative data for this compound.
| Identifier | Value |
| IUPAC Name | sodium (S)-2-(carboxy-¹³C)-2-hydroxyethyl-1,2-¹³C₂ hydrogen phosphate |
| Molecular Formula | ¹³C₃H₆O₇P·x(Na) |
| Molecular Weight | Approximately 212.02 g/mol (as the monosodium salt) |
| Unlabeled CAS Number | 58823-89-5 (for the (S)-isomer) |
| Appearance | White to beige solid |
| Purity | Typically >95% (as determined by HPLC) |
| Isotopic Enrichment | Typically ≥99 atom % ¹³C |
| Storage Temperature | -20°C |
| Supplier | Product Number | Purity |
| MedChemExpress | HY-W1110947 | >98% |
| LGC Standards (TRC) | TRC-P358008 | >95% (HPLC) |
| Clearsynth | CS-T-95774 | N/A |
| Toronto Research Chemicals | P358008 | N/A |
Signaling and Metabolic Pathways
(S)-3-Phosphoglyceric acid is a central intermediate in the glycolysis and gluconeogenesis pathways. The following diagram illustrates the position of 3-PGA in these interconnected pathways.
Experimental Protocols
The following section outlines a general experimental workflow for a ¹³C-MFA study using (S)-3-Phosphoglyceric acid-¹³C₃ sodium salt. This protocol is a template and should be adapted to the specific biological system and research question.
Experimental Workflow for ¹³C-MFA
Detailed Methodologies
1. Cell Culture and Isotopic Labeling:
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Cell Seeding: Seed cells at a density that ensures they are in the mid-exponential growth phase at the time of the experiment.
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Media Preparation: Prepare the experimental culture medium. If using a permeabilized cell system, the delivery of the labeled 3-PGA will be more direct. For intact cells, transport into the cell must be considered and may require specific experimental conditions.
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Labeling: Replace the standard medium with the medium containing (S)-3-Phosphoglyceric acid-¹³C₃ sodium salt. The concentration of the tracer should be optimized based on the experimental goals. The labeling duration can range from minutes to hours, depending on the metabolic rates of the pathways being investigated.
2. Metabolic Quenching and Metabolite Extraction:
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Quenching: To halt metabolic activity instantaneously, rapidly aspirate the labeling medium and wash the cells with an ice-cold quenching solution (e.g., 60% methanol in water, pre-chilled to -20°C).
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Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.
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Separation: Centrifuge the lysate to pellet cell debris. The supernatant contains the intracellular metabolites.
3. Sample Analysis by Mass Spectrometry:
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Sample Preparation: The extracted metabolites are dried and then derivatized to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
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GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The mass spectrometer will detect the mass-to-charge ratio of the metabolite fragments, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms).
4. Data Analysis and Flux Calculation:
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Mass Isotopomer Distribution (MID) Analysis: The raw MS data is processed to determine the MIDs of key downstream metabolites (e.g., serine, pyruvate).
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Flux Estimation: The MIDs, along with other measured rates (e.g., nutrient uptake, product secretion), are used as inputs for computational models. Software packages such as INCA or Metran are used to estimate the intracellular fluxes that best fit the experimental data.
Conclusion
(S)-3-Phosphoglyceric acid-¹³C₃ sodium salt is a powerful tool for the quantitative analysis of central carbon metabolism. Its use in ¹³C-MFA provides a detailed and dynamic picture of cellular metabolic fluxes, offering critical insights for both basic and applied research. The successful implementation of these studies relies on careful experimental design, robust analytical techniques, and sophisticated computational modeling. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage this technology to unravel the complexities of cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]
